molecular formula C28H25N3O5 B071717 2-[3,6-bis(dimethylamino)-1H-xanthen-9-yl]-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid CAS No. 174568-67-3

2-[3,6-bis(dimethylamino)-1H-xanthen-9-yl]-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid

Cat. No.: B071717
CAS No.: 174568-67-3
M. Wt: 483.5 g/mol
InChI Key: KGFLZYXDJDOIEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiol reactive fluorescent probe for use in cytofluorescence.

Scientific Research Applications

Applications in Material Science

  • Conducting Polymers : Compounds derived from bis(pyrrol-2-yl) arylenes, which include structures related to 2-[3,6-bis(dimethylamino)-1H-xanthen-9-yl]-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid, have been utilized in the development of conducting polymers. These polymers are synthesized through electropolymerization and demonstrate stability in their electrically conducting form, suggesting potential applications in electronic materials (Sotzing et al., 1996).

  • Organic Light-Emitting Diodes (OLEDs) : Research has indicated the synthesis of compounds for potential use in organic light-emitting diodes. These include compounds like 2,6-bis(4,5-diphenyloxazol-2-yl)pyridine, which share structural characteristics with the chemical . Their fluorescence properties make them suitable for applications in OLEDs (Sha Hong-bin, 2010).

Applications in Chemistry and Biochemistry

  • Synthesis of Novel Compounds : Various novel pyrrole analogs, which share structural similarities with this compound, have been synthesized. These compounds have been evaluated for their antimicrobial and antimycobacterial activities, suggesting potential applications in the development of new pharmaceuticals (Joshi et al., 2017).

  • Fluorescent Probes for Carbon Dioxide Detection : Compounds based on the 1,2,5-triphenylpyrrole core, structurally related to the chemical , have been developed as novel fluorescent probes. These probes exhibit aggregation-enhanced emission (AEE) features and are used for the detection of low levels of carbon dioxide, indicating their potential application in environmental monitoring and biomedical research (Wang et al., 2015).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[3,6-bis(dimethylamino)-1H-xanthen-9-yl]-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid' involves the synthesis of two intermediate compounds, followed by a coupling reaction between them.", "Starting Materials": [ "9H-xanthene-9-carboxylic acid", "N,N-dimethylformamide", "Thionyl chloride", "Dimethylamine", "Sodium hydroxide", "Acetic acid", "2,5-dioxo-2,5-dihydrofuran-3-carboxylic acid", "Ethyl chloroformate" ], "Reaction": [ "9H-xanthene-9-carboxylic acid is first converted to its acid chloride using thionyl chloride.", "The resulting acid chloride is then reacted with dimethylamine in the presence of N,N-dimethylformamide to form the first intermediate compound, 3,6-bis(dimethylamino)-9H-xanthene-9-carboxylic acid.", "This intermediate compound is then converted to its methyl ester using sodium hydroxide and methanol.", "The second intermediate compound, 2,5-dioxo-2,5-dihydro-1H-pyrrole-3-carboxylic acid methyl ester, is synthesized from 2,5-dioxo-2,5-dihydrofuran-3-carboxylic acid by reacting it with ethyl chloroformate and then with methylamine.", "Finally, the two intermediate compounds are coupled together using acetic acid and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride to form the target compound, 2-[3,6-bis(dimethylamino)-1H-xanthen-9-yl]-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid." ] }

CAS No.

174568-67-3

Molecular Formula

C28H25N3O5

Molecular Weight

483.5 g/mol

IUPAC Name

2-[3,6-bis(dimethylamino)-1H-xanthen-9-yl]-5-(2,5-dioxopyrrol-1-yl)benzoic acid

InChI

InChI=1S/C28H25N3O5/c1-29(2)16-5-9-20-23(14-16)36-24-15-17(30(3)4)6-10-21(24)27(20)19-8-7-18(13-22(19)28(34)35)31-25(32)11-12-26(31)33/h5-9,11-15H,10H2,1-4H3,(H,34,35)

InChI Key

KGFLZYXDJDOIEE-UHFFFAOYSA-N

SMILES

CN(C)C1=CCC2=C(C3=C(C=C(C=C3)N(C)C)OC2=C1)C4=C(C=C(C=C4)N5C(=O)C=CC5=O)C(=O)O

Canonical SMILES

CN(C)C1=CCC2=C(C3=C(C=C(C=C3)N(C)C)OC2=C1)C4=C(C=C(C=C4)N5C(=O)C=CC5=O)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[3,6-bis(dimethylamino)-1H-xanthen-9-yl]-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid
Reactant of Route 2
2-[3,6-bis(dimethylamino)-1H-xanthen-9-yl]-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid
Reactant of Route 3
2-[3,6-bis(dimethylamino)-1H-xanthen-9-yl]-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid
Reactant of Route 4
2-[3,6-bis(dimethylamino)-1H-xanthen-9-yl]-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid
Reactant of Route 5
2-[3,6-bis(dimethylamino)-1H-xanthen-9-yl]-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid
Reactant of Route 6
2-[3,6-bis(dimethylamino)-1H-xanthen-9-yl]-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.